R-(3)-Benzyloxy Myristic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-(3)-Benzyloxy Myristic Acid: is a chiral derivative of myristic acid, a common saturated fatty acid. This compound is characterized by the presence of a benzyloxy group at the third carbon of the fatty acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of R-(3)-Benzyloxy Myristic Acid typically involves the following steps:
Starting Material: The synthesis begins with myristic acid, which is a common saturated fatty acid.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced at the third carbon of the fatty acid chain through a series of chemical reactions. This step often involves the use of protecting groups and selective deprotection to ensure the benzyloxy group is correctly positioned.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes as described above. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production .
Analyse Chemischer Reaktionen
Types of Reactions: R-(3)-Benzyloxy Myristic Acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of benzyloxy aldehydes or ketones.
Reduction: Formation of benzyloxy alcohols.
Substitution: Formation of various substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
R-(3)-Benzyloxy Myristic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex lipid molecules and as a reagent in organic synthesis.
Biology: Studied for its role in lipid metabolism and its interactions with lipid-binding proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of lipid-related pathways.
Industry: Utilized in the development of novel materials and coatings with specific chemical properties
Wirkmechanismus
The mechanism of action of R-(3)-Benzyloxy Myristic Acid involves its interaction with lipid-binding proteins and enzymes involved in lipid metabolism. The benzyloxy group allows for specific binding interactions, which can modulate the activity of these proteins and enzymes. This modulation can affect various cellular processes, including membrane stability, signal transduction, and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Myristic Acid: A common saturated fatty acid without the benzyloxy group.
R-(3)-Hydroxy Myristic Acid: A chiral derivative with a hydroxyl group at the third carbon.
Benzyloxy Stearic Acid: A similar compound with a benzyloxy group but a longer fatty acid chain.
Uniqueness: R-(3)-Benzyloxy Myristic Acid is unique due to the presence of the benzyloxy group at the third carbon, which imparts distinct chemical properties and biological activities. This uniqueness makes it valuable in research focused on lipid biochemistry and the development of novel therapeutic agents .
Eigenschaften
IUPAC Name |
3-phenylmethoxytetradecanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(17-21(22)23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20H,2-9,13,16-18H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCDVTWILZGAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.